5-Ethyl-1-methyl-1H-pyrazol-3-amine hydrochloride
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Overview
Description
5-Ethyl-1-methyl-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound featuring a pyrazole ring substituted with ethyl and methyl groups
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .
Mode of Action
Pyrazole derivatives are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This could potentially result in changes in the structure and function of these targets, thereby affecting the biochemical processes they are involved in.
Biochemical Pathways
It is known that pyrazole derivatives can participate in a variety of reactions due to the significant basicity and nucleophilicity of the amino group present in their structure . These reactions can lead to the formation of various pyrazole derivatives, which can affect different biochemical pathways.
Pharmacokinetics
The physicochemical properties of a compound, such as lipophilicity and water solubility, can greatly influence its pharmacokinetic properties .
Result of Action
It is known that pyrazole derivatives can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and other activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and activity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-methyl-1H-pyrazol-3-amine hydrochloride typically involves the reaction of ethyl hydrazine with 3-methyl-2-butanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-methyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
5-Ethyl-1-methyl-1H-pyrazol-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-5-methyl-1H-pyrazol-3-amine: Similar structure but lacks the hydrochloride salt form.
3-Ethyl-1,4-dimethyl-1H-pyrazol-5-amine: Differently substituted pyrazole ring.
4-Methyl-1-propyl-1H-pyrazol-5-amine: Another pyrazole derivative with different alkyl substitutions.
Uniqueness
5-Ethyl-1-methyl-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .
Properties
IUPAC Name |
5-ethyl-1-methylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-3-5-4-6(7)8-9(5)2;/h4H,3H2,1-2H3,(H2,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJSUJSTJGENEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955507-00-2 |
Source
|
Record name | 5-ethyl-1-methyl-1H-pyrazol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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